

Application Note: Determination of Dibutyltin (DBT) Compounds in Food Packaging Materials

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Compound of Interest

Compound Name: *Dibutyltin*

Cat. No.: *B087310*

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Dibutyltin** (DBT) compounds are organotin substances frequently used as heat stabilizers in polyvinyl chloride (PVC) plastics and as catalysts.[1][2][3] Due to their presence in food packaging materials like PVC films and containers, there is a potential for migration into food products, posing health risks. Regulatory bodies have established limits for DBT in such materials.[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring DBT levels to ensure consumer safety and compliance with food safety standards. This document outlines detailed protocols for the determination of DBT in food packaging materials using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

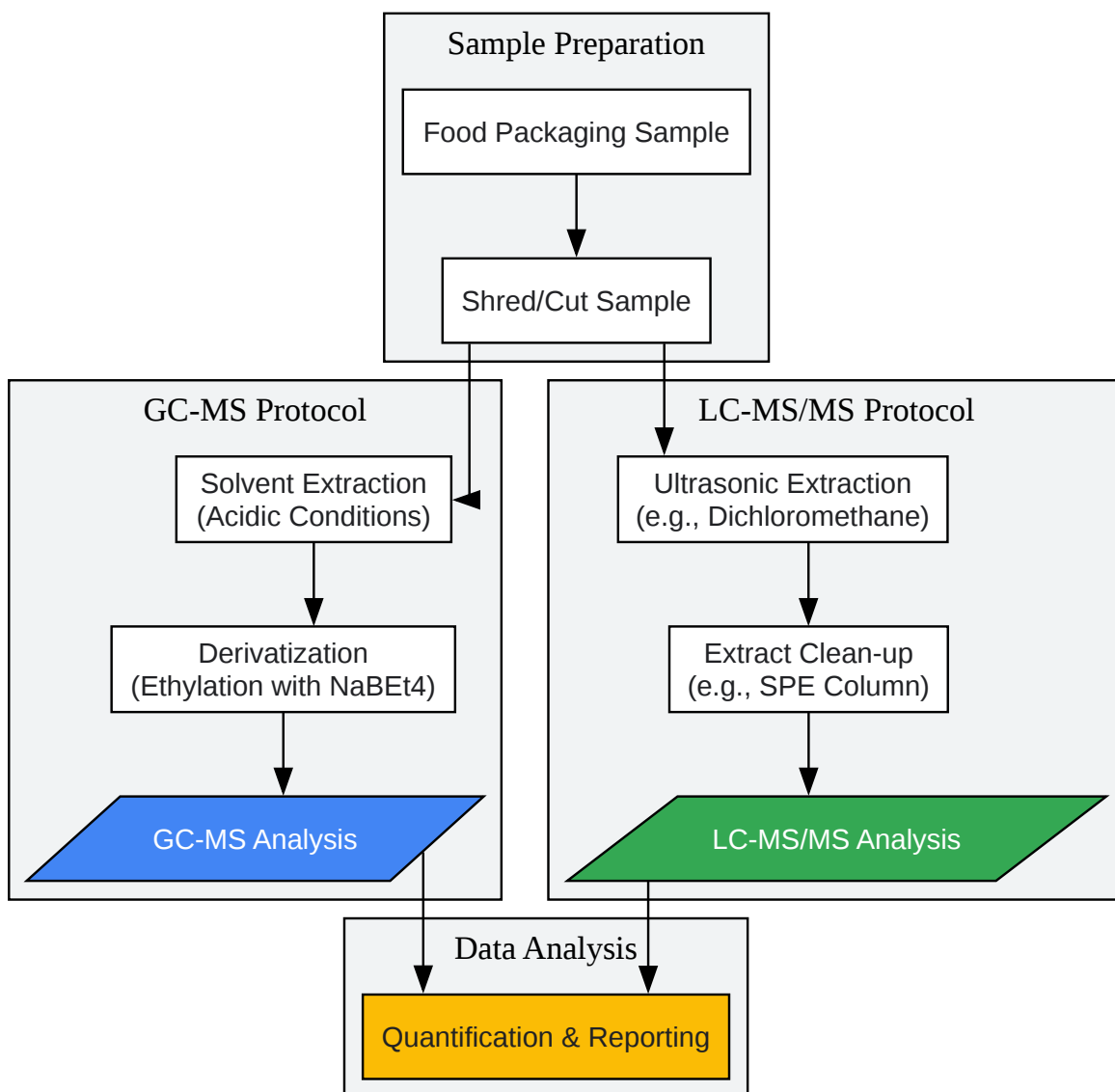
Two primary instrumental methods are widely employed for the quantification of DBT compounds:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** A robust and widely available technique. It requires a chemical derivatization step to convert the non-volatile DBT compounds into forms suitable for gas chromatography.[4] Ethylation using sodium tetraethylborate is a common approach.[1][5][6]
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** A highly selective and sensitive method that can analyze DBT compounds directly without derivatization, simplifying

sample preparation and reducing analysis time.[4][7]

Experimental Workflow

The overall process for analyzing DBT in food packaging materials involves sample preparation followed by instrumental analysis. The choice of instrumental method dictates the specific steps in the sample preparation protocol.



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Caption: General workflow for DBT analysis in food packaging.

Protocol 1: GC-MS Method with Ethylation Derivatization

This protocol is based on the common practice of solvent extraction under acidic conditions, followed by ethylation of the organotin compounds to increase their volatility for GC-MS analysis.^[1]

1. Sample Preparation and Extraction a. Weigh approximately 0.5 - 1.0 g of the food packaging material, cut into small pieces (e.g., 5x5 mm).^[1] b. Place the sample into a glass vial or flask. c. Add an appropriate extraction solvent. A common method involves extraction with 10% acetic acid in methanol or under hydrochloric acid conditions.^{[1][5]} Alternatively, a mixture of acetone-hexane (3:7) can be used after acidification.^[6] d. For acidic methanol extraction, add 10 mL of the solvent and let it stand overnight at approximately 40°C, shaking occasionally.^[1] e. After extraction, transfer the supernatant to a new tube for derivatization.

2. Derivatization (Ethylation) a. To the extract, add 5 mL of an acetic acid/sodium acetate buffer solution.^[1] b. Add 1 mL of a freshly prepared 1-2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄).^{[1][6][8]} c. Add a suitable volume of n-hexane (e.g., 1-2 mL) to the mixture for the continuous extraction of the derivatized, nonpolar organotins.^{[5][9]} d. Shake the mixture vigorously for 20-30 minutes and then allow the layers to separate.^{[1][9]} e. Carefully transfer the upper organic layer (n-hexane) containing the ethylated DBT to a clean vial for GC-MS analysis.

3. GC-MS Instrumental Analysis

- Gas Chromatograph: Agilent GC or equivalent.
- Mass Spectrometer: Quadrupole-based Mass Spectrometer.^[8]
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- Carrier Gas: Helium or Nitrogen.^[10]
- Injection Mode: Splitless, 1 µL injection volume.
- Inlet Temperature: 250°C.
- Oven Program: Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- MS Transfer Line: 280°C.
- Ion Source: Electron Impact (EI), 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for ethylated DBT (e.g., m/z 263).[1]

Protocol 2: LC-MS/MS Method

This method offers high selectivity and sensitivity, eliminating the need for derivatization.[4][7]

The protocol is adapted from a validated method for organotins in plastic packaging.[7]

1. Sample Preparation and Extraction a. Weigh approximately 1.0 g of the shredded food packaging material. b. Place the sample in a suitable vessel and add 10 mL of dichloromethane.[7] c. Perform ultrasonic extraction for 30 minutes. d. Filter the extract and evaporate it to dryness under a gentle stream of nitrogen. e. Re-dissolve the residue in 1 mL of acetonitrile containing 0.1% formic acid.[7]

2. Extract Clean-up a. The re-dissolved extract may require a clean-up step to remove matrix interferences. b. Pass the extract through a solid-phase extraction (SPE) cartridge, such as an MCX column, to purify the sample.[7] c. Elute the analytes and collect the purified fraction for analysis.

3. LC-MS/MS Instrumental Analysis

- Liquid Chromatograph: Shimadzu UFLC, Agilent 1200 series, or equivalent.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP®).[4]
- Column: C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6u C18, 50x3mm).[4]
- Mobile Phase A: Water with 0.1% formic acid.[7]
- Mobile Phase B: Methanol with 0.1% formic acid.[7]
- Flow Rate: 0.4 - 0.8 mL/min.[4]
- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.
- Ion Source: Electrospray Ionization (ESI), positive mode.[4]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for DBT to ensure accurate identification and quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for determining organotin compounds, including DBT, in food packaging and related matrices.

Method	Analyte(s)	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Citation
LC-MS/MS	DBT, TBT, TPT, DPT	Plastic Food Packaging	0.8 (for DBT)	-	68 - 113	[7]
GC-MS	9 Organotins (incl. DBT)	PVC, Silicone	-	-	49.1 - 118.1	[6]
GC-MS	9 Organotins (incl. DBT)	Food Contact Materials	5 - 20	15 - 71	-	[11]
GC-MS	Dibutyltin dilaurate	Not specified	-	10	-	[12]
GC-MS	MBT, DBT, TBT	Sediments	-	-	82 - 106	[5]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are converted to µg/kg where necessary for comparison.

Conclusion

Both GC-MS with derivatization and LC-MS/MS are effective for the determination of **dibutyltin** compounds in food packaging materials. The choice of method depends on instrument availability, desired sensitivity, and sample throughput requirements. LC-MS/MS offers the advantage of simpler sample preparation by avoiding the derivatization step.[4] Proper validation of the chosen method is essential to ensure accurate and reliable results for regulatory compliance and food safety assessment.

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